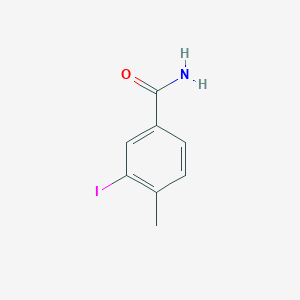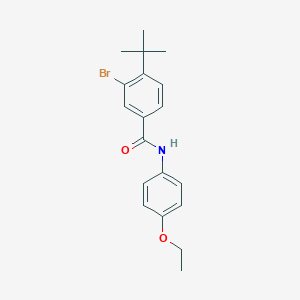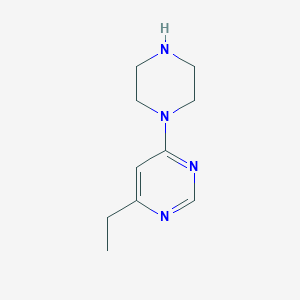![molecular formula C14H12ClN3O2 B185492 4-[(3-Chlorophenyl)carbamoylamino]benzamide CAS No. 302549-68-4](/img/structure/B185492.png)
4-[(3-Chlorophenyl)carbamoylamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Chlorophenyl)carbamoylamino]benzamide, also known as AC-42, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 4-[(3-Chlorophenyl)carbamoylamino]benzamide is not fully understood. However, it has been shown to modulate the activity of voltage-gated sodium channels, TRPC5 channels, and the sigma-1 receptor. These targets are involved in the regulation of neuronal excitability and neurotransmitter release, making 4-[(3-Chlorophenyl)carbamoylamino]benzamide a potential therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
4-[(3-Chlorophenyl)carbamoylamino]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter involved in pain signaling, and to increase the release of GABA, an inhibitory neurotransmitter. 4-[(3-Chlorophenyl)carbamoylamino]benzamide has also been shown to reduce the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(3-Chlorophenyl)carbamoylamino]benzamide is that it is relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-[(3-Chlorophenyl)carbamoylamino]benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more specific and effective drugs. Another direction is to investigate its potential as a treatment for neurological disorders, such as neuropathic pain, anxiety, and depression. Additionally, 4-[(3-Chlorophenyl)carbamoylamino]benzamide could be used as a tool to study the physiology of voltage-gated sodium channels, TRPC5 channels, and the sigma-1 receptor.
Méthodes De Synthèse
The synthesis of 4-[(3-Chlorophenyl)carbamoylamino]benzamide involves the reaction of 4-aminobenzamide with 3-chlorophenyl isocyanate in the presence of a catalyst. The resulting product is purified through column chromatography to obtain pure 4-[(3-Chlorophenyl)carbamoylamino]benzamide. The synthesis of 4-[(3-Chlorophenyl)carbamoylamino]benzamide is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
4-[(3-Chlorophenyl)carbamoylamino]benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have activity against several targets, including voltage-gated sodium channels, TRPC5 channels, and the sigma-1 receptor. 4-[(3-Chlorophenyl)carbamoylamino]benzamide has also been investigated as a potential treatment for neuropathic pain, anxiety, and depression.
Propriétés
Numéro CAS |
302549-68-4 |
|---|---|
Nom du produit |
4-[(3-Chlorophenyl)carbamoylamino]benzamide |
Formule moléculaire |
C14H12ClN3O2 |
Poids moléculaire |
289.71 g/mol |
Nom IUPAC |
4-[(3-chlorophenyl)carbamoylamino]benzamide |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-2-1-3-12(8-10)18-14(20)17-11-6-4-9(5-7-11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) |
Clé InChI |
YOOYBCAMHOPOAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)N |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



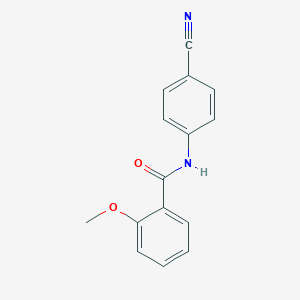
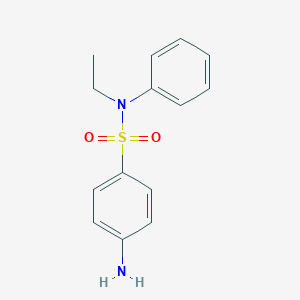
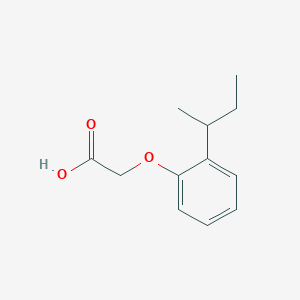

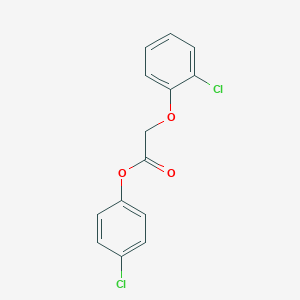
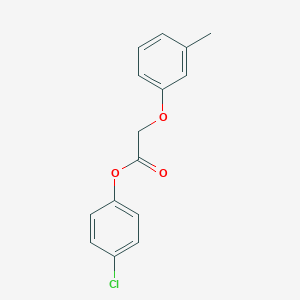
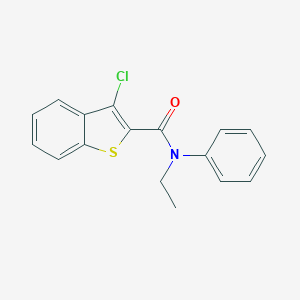

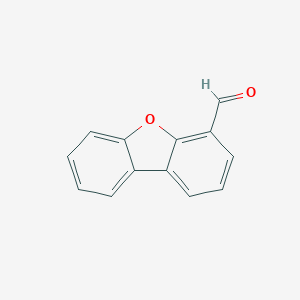
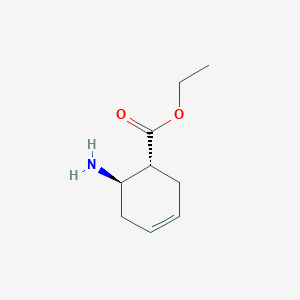
![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)
